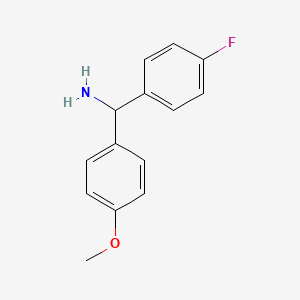

(4-Fluorophenyl)(4-methoxyphenyl)methanamine

Description

(4-Fluorophenyl)(4-methoxyphenyl)methanamine is a secondary amine featuring two aromatic substituents: a 4-fluorophenyl group and a 4-methoxyphenyl group attached to a central methanamine backbone. This compound is synthesized via reductive methods, such as the reduction of its corresponding oxime precursor, as demonstrated in , yielding the amine as a hydrochloride salt (63% isolated yield). The structure is confirmed by <sup>1</sup>H NMR (δ 7.41–7.32 ppm for aromatic protons, δ 6.94–6.85 ppm for methoxyphenyl protons, and δ 5.20 ppm for the methine proton) .

The electron-withdrawing fluorine (σpara = 0.06) and electron-donating methoxy (σpara = -0.27) groups create a polarized electronic environment, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

(4-fluorophenyl)-(4-methoxyphenyl)methanamine |

InChI |

InChI=1S/C14H14FNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 |

InChI Key |

BNMHRRISVPBHAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanamine typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine. This reaction is followed by reduction of the resulting imine using a reducing agent such as sodium borohydride. The reaction conditions generally include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Acidic or basic catalysts may be used to facilitate the condensation reaction

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)(4-methoxyphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(4-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, (4-Fluorophenyl)(4-methoxyphenyl)methanamine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Table 1: Substituent Influence on Electronic Behavior

- Fluorine vs. Chlorine : Replacement of fluorine with chlorine (e.g., (4-Chlorophenyl)phenylmethanamine) reduces bioactivity due to decreased electronegativity and increased steric bulk .

- Methoxy vs. Methyl : Methoxy groups enhance π→π* transitions in fluorescence studies but reduce inhibitory activity in chalcone derivatives (e.g., compound 2p IC50 = 70.79 μM vs. 2j IC50 = 4.703 μM) .

Biological Activity

(4-Fluorophenyl)(4-methoxyphenyl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by data from various studies and case reports.

Chemical Structure and Properties

The compound features two aromatic rings: a fluorinated phenyl group and a methoxy-substituted phenyl group. The presence of these substituents may enhance lipophilicity and influence the pharmacological profile of the compound.

Antioxidant Activity

Recent studies have demonstrated that derivatives of (4-Fluorophenyl)(4-methoxyphenyl)methanamine exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have shown DPPH radical scavenging activities that surpass those of well-known antioxidants like ascorbic acid by notable margins.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 79.62 | 1.37 times higher |

| Compound B | 78.67 | 1.35 times higher |

| Ascorbic Acid | 58.2 | - |

These findings suggest that modifications to the methoxy and fluorine substituents can significantly enhance antioxidant activity, making these compounds promising candidates for further development in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of (4-Fluorophenyl)(4-methoxyphenyl)methanamine has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Case Study: Cytotoxicity Assessment

In vitro assays revealed that this compound exhibited a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, with IC50 values indicating significant cell viability reduction at concentrations as low as 19.6% .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Cell Viability Reduction (%) |

|---|---|---|

| U-87 | 21 | 80 |

| MDA-MB-231 | 50 | 60 |

This differential activity underscores the potential for targeted therapies utilizing this compound in treating specific types of cancer.

Antimicrobial Activity

The compound’s antimicrobial properties have also been investigated, particularly its efficacy against Mycobacterium tuberculosis. Structure-activity relationship studies indicated that certain analogs maintain significant activity against this pathogen while exhibiting selectivity towards specific bacterial targets .

Table 3: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 4–16 | Gram-positive bacteria |

| Compound D | 21 | Mycobacterium tuberculosis |

These findings suggest that modifications to the structure can lead to enhanced selectivity and potency against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluorophenyl)(4-methoxyphenyl)methanamine, and how can purity be maximized?

- Synthesis Methods : Multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or reductive amination of 4-fluorophenyl and 4-methoxyphenyl ketones are common .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

- Key Considerations : Control reaction temperature (<60°C) to avoid decomposition of the methoxy group. Use anhydrous solvents to prevent hydrolysis .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic fluorine coupling patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (expected [M+H]⁺: C₁₄H₁₅FNO₂, m/z 248.1086) .

- X-ray Crystallography : For unambiguous confirmation, though limited by crystallinity; SHELX programs (e.g., SHELXL) are recommended for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/methoxy positions) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Methoxy Group : Increases electron density on the aromatic ring, potentially modulating receptor binding (e.g., serotonin/dopamine receptors) .

- Comparative Data : Analogues like (4-Fluorophenyl)(phenyl)methanamine show reduced activity compared to the 4-methoxy variant, suggesting methoxy’s role in target specificity .

Q. How can contradictions in reported bioactivity data be resolved?

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-serotonin displacement) with functional assays (cAMP accumulation) to validate receptor interactions .

- Batch Consistency : Ensure compound purity (>98%) and stereochemical uniformity via chiral HPLC. Contradictions often arise from impurities or racemic mixtures .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like 5-HT₁A receptors, correlating with experimental IC₅₀ values .

Q. What methodologies are effective for studying its interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified receptors (e.g., immobilized GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence Polarization : Assess competitive binding with fluorescent probes (e.g., BODIPY-labeled ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.